Mercury, (neodecanoato-kappaO)phenyl-
Description
The exact mass of the compound Mercury, (neodecanoato-kappaO)phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
7,7-dimethyloctanoyloxy(phenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQXYTXEFDFLIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O[Hg]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067223 | |
| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26545-49-3 | |
| Record name | Mercury, (neodecanoato-kappaO)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (neodecanoato-O)phenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for Organomercury Compounds
Direct Mercuration Processes
Direct mercuration involves the reaction of a mercury(II) salt with an organic compound, leading to the substitution of a hydrogen atom or addition across an unsaturated bond.
The direct introduction of a mercury-containing group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. aakash.ac.in In this process, a hydrogen atom on the aromatic ring, such as benzene (B151609), is replaced by a mercuric salt group. aakash.ac.inescholarship.org The reaction is typically carried out by heating the aromatic compound with a mercury(II) salt, such as mercuric acetate (B1210297) or the more reactive mercuric trifluoroacetate (B77799). aakash.ac.innih.gov
The mechanism is understood to proceed through initial formation of a π-complex, which then evolves into a more defined σ-complex, also known as an arenium ion intermediate. escholarship.orglibretexts.org The deprotonation of this intermediate is a critical step and can be partially rate-limiting. escholarship.org The choice of solvent and mercury salt significantly impacts reactivity; for instance, using mercuric trifluoroacetate in trifluoroacetic acid can increase the reaction rate by orders of magnitude compared to mercuric acetate in acetic acid. libretexts.org
The orientation of substitution on substituted benzenes is influenced by both kinetic and thermodynamic factors. At lower temperatures, kinetically controlled products are favored, while higher temperatures can lead to isomerization towards more thermodynamically stable products, often increasing the proportion of the meta isomer. nih.govlibretexts.orgpnas.org
Solvomercuration is a general method for the addition of a mercury(II) salt and a solvent molecule across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. libretexts.orgmasterorganicchemistry.com When the solvent is water, the reaction is termed oxymercuration. masterorganicchemistry.com The process is initiated by the electrophilic attack of the mercury(II) species on the π-bond, forming a cyclic mercurinium ion intermediate. masterorganicchemistry.com
The subsequent attack by a solvent molecule occurs at the more substituted carbon, following Markovnikov's rule, leading to a trans or anti-addition product. libretexts.orgmasterorganicchemistry.com The reaction's stereospecificity and the absence of rearrangements provide strong evidence for the bridged mercurinium ion mechanism. libretexts.org The reactivity of alkenes in solvomercuration is influenced by both steric and electronic effects.
While highly useful for synthesizing alkylmercury compounds from alkenes, this method is not a direct route to phenylmercury (B1218190) compounds, which are derived from aromatic precursors.
Organometallic Reagent-Based Syntheses
This synthetic strategy relies on the reaction of a mercury(II) halide with a powerful nucleophilic organometallic reagent, where the organic group is transferred to the mercury center.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly effective for forming carbon-mercury bonds. wikipedia.orgwisc.edumasterorganicchemistry.com These reagents, prepared from the reaction of an organic halide with magnesium or lithium metal respectively, feature a highly nucleophilic carbon atom. wisc.edumasterorganicchemistry.com
The synthesis of diarylmercury compounds, such as diphenylmercury, can be achieved by reacting a Grignard reagent like phenylmagnesium bromide with a mercuric halide (e.g., HgCl₂ or HgBr₂). orgsyn.orgmnstate.edu Similarly, organolithium reagents can be employed. masterorganicchemistry.comnih.gov For example, phenyllithium (B1222949) can be used to prepare phenyl-substituted mercury compounds. masterorganicchemistry.com These reactions are essentially a form of transmetalation, where the phenyl group is transferred from magnesium or lithium to mercury. wikipedia.org
Grignard Reaction: 2 C₆H₅MgBr + HgBr₂ → (C₆H₅)₂Hg + 2 MgBr₂ orgsyn.org
Organolithium Reaction: 2 C₆H₅Li + HgCl₂ → (C₆H₅)₂Hg + 2 LiCl
These methods are versatile and allow for the synthesis of a wide range of symmetric (R₂Hg) and asymmetric (RHgR') organomercury compounds.
Transmetalation is a broad class of organometallic reactions involving the transfer of a ligand from one metal to another. wikipedia.org It is a fundamental process for synthesizing organomercury compounds from other organometallic precursors. wikipedia.orgwikipedia.org The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org
The thermodynamic driving force for the reaction is often the transfer of the organic group to the more electronegative metal. wikipedia.org Since mercury is more electronegative than many metals like lithium, magnesium, aluminum, and zinc, the transfer of an organic group from these metals to a mercury(II) salt is generally favorable. wikipedia.org Beyond Grignard and organolithium reagents, other organometallic compounds are also used.
These reactions are crucial for creating organomercury compounds that may be difficult to access through direct mercuration, especially for complex or functionalized organic moieties.
Specific Synthetic Approaches for Phenylmercury Carboxylates
Phenylmercury carboxylates, such as the target compound Mercury, (neodecanoato-kappaO)phenyl-, are a class of organomercury compounds characterized by a phenyl group and a carboxylate group bound to the mercury atom. miljodirektoratet.no Quantum chemistry calculations indicate these compounds can be described as ionic complexes between a phenylmercury(II) cation (C₆H₅Hg⁺) and a carboxylate anion. miljodirektoratet.no
The synthesis of a specific phenylmercury carboxylate like phenylmercury neodecanoate typically involves a two-step conceptual pathway:
Formation of a Phenylmercury Precursor: A stable phenylmercury compound is first synthesized. A common precursor is phenylmercuric acetate, which can be prepared via the direct electrophilic mercuration of benzene with mercuric acetate. aakash.ac.inwikipedia.org
Carboxylate Exchange/Anion Metathesis: The precursor, phenylmercuric acetate, is then reacted with the desired carboxylic acid, in this case, neodecanoic acid. This reaction proceeds as a ligand exchange, where the acetate group is replaced by the neodecanoate group to form the final product.
C₆H₅Hg(OAc) + C₉H₁₉COOH ⇌ C₆H₅Hg(OCOC₉H₁₉) + HOAc
This equilibrium reaction can be driven to completion by removing the acetic acid byproduct. The similarity in chemical bonding and dissociation constants among various phenylmercury carboxylates (including acetate and neodecanoate) suggests that this type of exchange is a viable and straightforward synthetic route. miljodirektoratet.no Commercial formulations of phenylmercury neodecanoate are often supplied as a mixture with neodecanoic acid, which is consistent with this manufacturing approach. amazontele.com
Reaction of Phenylmercury Acetate with Carboxylic Acid Derivatives
A primary and direct method for the synthesis of Mercury, (neodecanoato-kappaO)phenyl- involves the reaction of phenylmercury acetate with a derivative of neodecanoic acid. This process is essentially a ligand exchange or transcarboxylation reaction where the acetate group on the phenylmercury moiety is replaced by the neodecanoate group.
One general method for preparing organomercury carboxylates involves the reaction of an organomercury acetate with a sodium hydroxide (B78521) solution of the desired carboxylic acid. nbu.ac.in In the context of synthesizing Mercury, (neodecanoato-kappaO)phenyl-, this would entail the reaction of phenylmercury acetate with a solution of sodium neodecanoate. The reaction likely proceeds due to the formation of a more stable or less soluble product, driving the equilibrium towards the desired phenylmercury neodecanoate. While specific reaction conditions for this exact transformation are not widely documented in publicly available literature, the general principle of this ligand exchange is a recognized synthetic route for this class of compounds. nbu.ac.in
The general reaction can be represented as: C₆H₅HgOOCCH₃ + C₉H₁₉COONa → C₆H₅HgOOCC₉H₁₉ + CH₃COONa
The successful synthesis of various phenylmercury carboxylates via this type of pathway indicates its feasibility for the neodecanoate derivative. The properties of the resulting compound, such as its solubility in organic solvents, would facilitate its separation from the aqueous phase containing sodium acetate. noaa.gov
Interactive Data Table: Reactants and Products in the Synthesis of Mercury, (neodecanoato-kappaO)phenyl-
| Compound Name | Chemical Formula | Role in Reaction |
| Phenylmercury acetate | C₈H₈HgO₂ | Starting Material |
| Neodecanoic acid | C₁₀H₂₀O₂ | Carboxylate Source |
| Sodium hydroxide | NaOH | Reactant for salt formation |
| Mercury, (neodecanoato-kappaO)phenyl- | C₁₆H₂₄HgO₂ | Product |
| Sodium acetate | C₂H₃NaO₂ | Byproduct |
Alternative Synthetic Pathways for Phenylmercury(II) Compounds
An alternative and effective route for the preparation of phenylmercury(II) carboxylates involves the use of phenylmercury hydroxide as a key intermediate. This method circumvents the direct ligand exchange from the acetate and instead proceeds via an acid-base neutralization reaction.
The synthesis begins with the conversion of phenylmercury acetate to phenylmercury hydroxide. This is typically achieved by treating an aqueous solution or suspension of phenylmercury acetate with an alkali hydroxide, such as sodium hydroxide. google.com The phenylmercury hydroxide can then be isolated and subsequently reacted with the desired carboxylic acid.
The reaction of phenylmercury hydroxide with neodecanoic acid is a straightforward acid-base neutralization, yielding Mercury, (neodecanoato-kappaO)phenyl- and water. nbu.ac.innoaa.gov This method is a well-established route for the synthesis of organomercury carboxylates. nbu.ac.in
The two-step process can be summarized as follows:
Formation of Phenylmercury Hydroxide: C₆H₅HgOOCCH₃ + NaOH → C₆H₅HgOH + CH₃COONa
Reaction with Neodecanoic Acid: C₆H₅HgOH + C₉H₁₉COOH → C₆H₅HgOOCC₉H₁₉ + H₂O
This pathway offers the advantage of starting with a common and readily available phenylmercury salt and converting it to a reactive intermediate that can then be used to synthesize a variety of phenylmercury carboxylates by simply changing the carboxylic acid used in the second step.
Interactive Data Table: Intermediates and Reagents in the Alternative Synthesis
| Compound Name | Chemical Formula | Role in Reaction |
| Phenylmercury acetate | C₈H₈HgO₂ | Starting Material |
| Sodium hydroxide | NaOH | Reagent |
| Phenylmercury hydroxide | C₆H₆HgO | Intermediate |
| Neodecanoic acid | C₁₀H₂₀O₂ | Reagent |
| Mercury, (neodecanoato-kappaO)phenyl- | C₁₆H₂₄HgO₂ | Product |
| Water | H₂O | Byproduct |
Structural Elucidation and Bonding Characteristics
Covalent and Coordination Bonding in Organomercury Structures
Organomercury compounds of the type RHgX, such as phenylmercury (B1218190) neodecanoate, are characterized by a mercury atom bonded to a carbon atom of an organic moiety and an anionic ligand. inchem.org The properties of these compounds are significantly influenced by the nature of the covalent and coordination bonds at the mercury center.
The carbon-mercury (C-Hg) bond is a stable covalent linkage. inchem.org This stability is not attributed to high bond strength, which is only about 15-20 kcal/mol, but rather to mercury's low affinity for oxygen. inchem.org In organomercury compounds, the mercury atom typically utilizes its 6s and 6p orbitals for bonding, sometimes with the involvement of 5d orbitals. libretexts.org
X-ray crystal structures of numerous RHgX compounds consistently show a linear or nearly linear C-Hg-X arrangement. libretexts.orgwikipedia.org The C-Hg bond length in organomercury compounds generally falls within the range of 2.06 to 2.15 Å. core.ac.uk However, this can be influenced by the nature of the substituents. Electronegative groups attached to the carbon can cause a slight elongation of the C-Hg bond. core.ac.uk Similarly, significant steric strain from bulky organic groups can also lead to an increase in the C-Hg bond length. core.ac.uk
| Property | Typical Value/Characteristic | Source(s) |
| Bond Type | Covalent | inchem.org |
| Bond Energy | 15-20 kcal/mol | inchem.org |
| Geometry | Linear C-Hg-X arrangement | libretexts.orgwikipedia.org |
| Bond Length | 2.06 - 2.15 Å | core.ac.uk |
This table summarizes the general properties of the Carbon-Mercury bond in organomercury compounds.
The ligands attached to the mercury atom play a crucial role in determining its coordination environment. nih.govresearchgate.net Mercury(II) exhibits a flexible coordination sphere, capable of adopting coordination numbers from 2 to 10, although low coordination numbers forming linear structures are common. researchgate.net This flexibility allows the steric and electronic properties of the ligands to be a predominant factor in the final molecular geometry. nih.govresearchgate.net
In phenylmercury neodecanoate, the mercury is bound to a phenyl group and a neodecanoate ligand. The neodecanoate ligand, being a carboxylate, can coordinate in various modes, including monodentate or bidentate bridging, which can lead to a variety of structures. nih.govresearchgate.net The properties of RHgX compounds are strongly dependent on the nature of the anionic ligand X. If X is an anion from a strong acid with a highly polarizable electron shell (like Cl⁻, Br⁻, I⁻), the Hg-X bond is covalent and nonpolar. dovepress.com Conversely, if X is from an acid with a poorly deformed electron shell (like NO₃⁻, SO₄²⁻), the Hg-X bond is more ionic, and the compound tends to be more hydrophilic. dovepress.com The neodecanoate ligand in this case dictates a specific coordination geometry and influences the potential for further intermolecular interactions.
Secondary Interactions and Supramolecular Assembly in Organomercury Crystals
Beyond the primary covalent bonds, weaker secondary interactions are pivotal in defining the crystal structures of organomercury compounds. These interactions involve the mercury atom acting as an acceptor for electron density from nearby heteroatoms.
The mercury atom in organomercury compounds exhibits a strong tendency to form secondary bonds with electron-donating heteroatoms (X = O, S, N, etc.). core.ac.uk These interactions, termed Hg···X, can be either intramolecular (within the same molecule) or intermolecular (between different molecules). core.ac.uk The distances of these secondary bonds can span the range between the sum of the covalent radii and the sum of the van der Waals radii. core.ac.uk
In many organomercury structures, intramolecular Hg···O interactions are observed, often with carbonyl oxygen atoms, with distances around 2.872(4) to 2.901(4) Å. mdpi.com Intermolecular interactions are also common, such as Hg···S contacts, which are frequently observed in organomercury thiolates and dithiocarbamates, leading to the formation of supramolecular aggregates like dimers or one-dimensional chains. mdpi.comresearchgate.net These interactions are a result of the inherent thiophilic nature of mercury and the open access to the mercury center due to the linear C-Hg-X geometry. mdpi.com For phenylmercury neodecanoate, intermolecular Hg···O interactions involving the carboxylate group are highly probable, influencing the crystal packing.
The formation and nature of supramolecular aggregates in organomercury crystals are heavily influenced by both steric and electronic factors. nih.govresearchgate.netmdpi.com The steric bulk of the organic substituents on the mercury atom or on the coordinating ligands can hinder the close approach of molecules, thereby preventing or modifying intermolecular interactions. mdpi.comchemrxiv.org
For instance, in a series of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, increasing the steric bulk of the alkyl groups from ethyl to isobutyl was shown to prevent the formation of dimeric structures through Hg···S interactions. mdpi.com Electronic factors, such as the electronegativity of substituents, also play a role by modifying the Lewis acidity of the mercury center and the donor capacity of the heteroatoms involved in secondary bonding. core.ac.ukchemrxiv.org The combination of the bulky neodecanoate ligand and the phenyl group in Mercury, (neodecanoato-kappaO)phenyl- will sterically and electronically dictate the specific mode of molecular aggregation in the solid state. nih.gov
Spectroscopic Investigations of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination environment of mercury. wm.edu Although investigations are complicated by mercury's tendency to form complexes with various coordination numbers and its rapid exchange among ligating groups in solution, studies on polydentate ligands have shown that a more restricted coordination environment can allow for the observation of coupling between protons or carbons and the ¹⁹⁹Hg nucleus (I=1/2, 16.85% natural abundance). wm.edu Such spectroscopic data provides valuable information on the through-bond effects between the mercury ion and its surrounding ligands, offering insights into the solution-state structure of compounds like phenylmercury neodecanoate. wm.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the phenyl group and the neodecanoate ligand. The aromatic protons of the phenyl group attached to the mercury atom would typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the mercury atom. The numerous aliphatic protons of the highly branched neodecanoate ligand would resonate in the upfield region of the spectrum, likely between 0.8 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information on the carbon framework. The carbon atoms of the phenyl ring would show signals in the aromatic region (typically 120-140 ppm), with the ipso-carbon (the carbon directly bonded to mercury) exhibiting a characteristic chemical shift and potentially showing coupling to the ¹⁹⁹Hg nucleus (a spin ½ isotope with a natural abundance of 16.87%). The carbonyl carbon of the neodecanoate group is expected to have a signal in the downfield region, typically around 170-180 ppm. The various aliphatic carbons of the neodecanoate ligand would appear in the upfield region of the spectrum.
A theoretical study of phenylmercury carboxylates suggests that the electronic environment around the mercury atom and the phenyl group is quite similar across different carboxylate derivatives. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.0 - 8.0 (multiplet) | 120 - 140 |
| Neodecanoate (Aliphatic) | 0.8 - 2.5 (multiple signals) | 10 - 40 |
| Neodecanoate (Carbonyl) | - | 170 - 180 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Experimental IR spectra for Mercury, (neodecanoato-kappaO)phenyl- are not publicly available. However, the vibrational characteristics can be predicted based on the functional groups present and by comparison with related phenylmercury compounds.
The IR spectrum will be dominated by absorptions corresponding to the vibrations of the phenyl group and the carboxylate group of the neodecanoate ligand.
Phenyl Group Vibrations: Characteristic C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would be observed in the 900-675 cm⁻¹ range.
Neodecanoate Ligand Vibrations: The most prominent feature of the neodecanoate ligand would be the strong absorption band of the carboxylate group. The position of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations can indicate the coordination mode of the carboxylate group to the mercury atom (monodentate, bidentate, or bridging). For a monodentate coordination, as implied by the "-kappaO" nomenclature, one would expect a significant separation between the asymmetric and symmetric stretching frequencies. The aliphatic C-H stretching vibrations of the neodecanoate's alkyl chain will be visible in the 2960-2850 cm⁻¹ region.
Hg-C and Hg-O Vibrations: The vibrations involving the mercury atom, such as the Hg-C and Hg-O stretching modes, occur at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).
Studies on the vibrational spectra of phenylmercuric halides and other derivatives provide a basis for assigning these vibrational modes. cymitquimica.comelectronicsandbooks.comcymitquimica.comwiley.com
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
| Carbonyl (C=O) | Asymmetric Stretching | ~1600 - 1650 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Carbonyl (C-O) | Symmetric Stretching | ~1300 - 1400 |
| Phenyl C-H | Out-of-plane Bending | 900 - 675 |
| Hg-C | Stretching | < 600 |
| Hg-O | Stretching | < 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Specific experimental UV-Vis spectral data for Mercury, (neodecanoato-kappaO)phenyl- are not documented in readily accessible literature. However, theoretical studies and data from related compounds provide insight into its expected electronic transitions.
The UV-Vis spectrum of an organomercury compound is typically characterized by absorptions arising from electronic transitions within the phenyl group and charge-transfer transitions. The phenyl group exhibits π → π* transitions, which are generally observed in the ultraviolet region. Evidence from the mercuration of aromatic compounds with mercury(II) trifluoroacetate (B77799) indicates the formation of a π-complex intermediate, which shows an increase in UV absorption in the 280–320 nm range. wisc.edu
A theoretical study on a series of phenylmercury(II) carboxylates, including the neodecanoate, concluded that they are all expected to have nearly identical UV-absorption spectra. rsc.org This suggests that the electronic transitions are primarily associated with the phenylmercury moiety and are not significantly influenced by the nature of the carboxylate ligand. The transitions are likely to be of the π → π* type within the benzene (B151609) ring, with possible contributions from charge-transfer bands involving the mercury atom.
X-ray Diffraction Analysis of Crystal and Molecular Structures
A definitive crystal structure of Mercury, (neodecanoato-kappaO)phenyl- determined by single-crystal X-ray diffraction has not been reported in the crystallographic databases. However, theoretical calculations and structural data from related phenylmercury carboxylates offer valuable insights into its likely molecular geometry.
Quantum chemistry calculations on phenylmercury acetate (B1210297) indicate a nearly linear C-Hg-O arrangement, with a C-Hg-O angle of approximately 174°. rsc.org The Hg-C bond length is calculated to be around 2.107 Å, and the Hg-O bond length is approximately 2.15 Å. rsc.org It is expected that Mercury, (neodecanoato-kappaO)phenyl- would adopt a similar linear geometry around the mercury atom, which is a common feature for organomercury compounds with two-coordination. nist.gov The "kappaO" in the IUPAC name suggests that the neodecanoate ligand is coordinated to the mercury atom through a single oxygen atom (monodentate coordination). The bulky, branched structure of the neodecanoate ligand would likely influence the crystal packing of the molecules.
Chemical Reactivity and Mechanistic Studies
Carbon-Mercury Bond Activation and Cleavage Processes
The activation and subsequent cleavage of the carbon-mercury (C-Hg) bond in phenylmercury (B1218190) neodecanoate are critical to understanding its reactivity. These processes can be initiated by thermal energy or photochemical means, each leading to distinct reaction pathways and intermediates.
The thermal stability and decomposition of organomercury compounds are of significant interest. While specific studies detailing the complete thermal decomposition mechanism of phenylmercury neodecanoate are not extensively available in the provided results, general principles of thermal decomposition for similar compounds can be considered. Thermal oxidative decomposition of materials containing phenylmercury neodecanoate is known to produce carbon oxides and traces of incompletely burned carbon compounds. grs.comsmooth-on.com Such processes typically involve the homolytic cleavage of the weakest bonds within the molecule. In the case of phenylmercury neodecanoate, the C-Hg bond is a likely candidate for initial cleavage upon heating, leading to the formation of a phenyl radical and a neodecanoatomercury radical.
Further decomposition would likely involve fragmentation of the neodecanoate group and subsequent reactions of the radical species. The presence of oxygen can lead to the formation of various oxidized products. It is important to note that thermal runaway reactions have been observed in mixtures containing other reactive compounds, leading to the release of toxic gases. researchgate.net
Table 1: General Products of Thermal Decomposition
| Initial Reactant | Condition | Key Products |
|---|
Photochemical reactions provide an alternative pathway for the activation of the C-Hg bond. youtube.com Upon absorption of ultraviolet (UV) light, phenylmercury neodecanoate can undergo homolytic cleavage of the C-Hg bond, generating a phenyl radical and a neodecanoatomercury radical. This process is analogous to the initial step in thermal decomposition but is initiated by light energy instead of heat.
The generated radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from solvent molecules, addition to unsaturated systems, or recombination. The specific pathways will depend on the reaction conditions, such as the solvent and the presence of other reactive species. Photochemical processes in the environment, occurring in the aqueous phase or on particulate matter, can involve direct photolysis or be initiated by photosensitizers. nih.gov These reactions can lead to the transformation of organic compounds through the generation of radical species. nih.gov
Table 2: Potential Radical Intermediates in Photolysis
| Precursor | Condition | Radical Intermediates |
|---|
Substitution and Ligand Exchange Reactions
The reactivity of phenylmercury neodecanoate is also characterized by its participation in substitution and ligand exchange reactions. These reactions involve the replacement of either the phenyl group or the neodecanoate ligand.
Organomercury compounds are known to react with halogenating agents, leading to the cleavage of the C-Hg bond and the formation of aryl halides. noaa.gov Halogenating agents are compounds that can transfer one or more halogen atoms to another compound. noaa.gov The reaction of phenylmercury neodecanoate with a halogenating agent, such as a molecular halogen (e.g., I₂, Br₂, Cl₂) or another halogen source, would be expected to yield a phenyl halide and a mercury(II) neodecanoate halide.
This type of reaction is a form of halogen exchange, where a halogen atom is introduced into the organic framework. frontiersin.orgrsc.orgnih.gov The efficiency of these reactions can be influenced by the nature of the halogenating agent and the reaction conditions. Metal-catalyzed halogen exchange reactions are also a significant area of study, particularly for aryl halides. frontiersin.orgrsc.orgnih.govscispace.com
Table 3: Hypothetical Halogenation Reactions
| Reactants | Expected Products |
|---|
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. unimelb.edu.auresearchgate.netscispace.comresearchgate.net Phenylmercury neodecanoate can participate in transmetalation reactions with other metal complexes. This process typically involves the transfer of the phenyl group from the mercury center to another metal.
The driving force for these reactions is often the formation of a more stable organometallic species or the precipitation of a mercury salt. The dynamics of transmetalation can be complex and may proceed through various intermediates. This type of reaction is crucial for the synthesis of a wide range of organometallic compounds that are used as reagents or catalysts in organic synthesis. researchgate.net
Electrophilic and Nucleophilic Pathways Involving Organomercury Species
The concepts of electrophiles and nucleophiles are central to understanding the reaction mechanisms in organic chemistry. byjus.comyoutube.commasterorganicchemistry.com An electrophile is an electron-deficient species that seeks an electron pair, while a nucleophile is an electron-rich species that donates an electron pair to form a new covalent bond. masterorganicchemistry.comnih.govresearchgate.net
In the context of phenylmercury neodecanoate, the mercury atom, being a metal, can exhibit electrophilic character, particularly when the C-Hg bond is polarized. The phenyl group, depending on the reaction partner, could potentially act as a nucleophile (as a carbanion equivalent in some transmetalation reactions) or be subject to electrophilic attack.
Reactions involving organomercury compounds can proceed through pathways where the mercury species acts as an electrophile, reacting with a nucleophile. Conversely, the organic moiety attached to mercury can be transferred to an electrophilic center in certain reactions. The nature of the reacting partner and the reaction conditions dictate whether the organomercury compound will follow an electrophilic or nucleophilic pathway.
Formation and Reactivity of Mercurinium Ions
The formation of mercurinium ions is a key step in the oxymercuration of alkenes, a widely utilized reaction in organic synthesis for the Markovnikov hydration of double bonds. wikipedia.orgchemistrysteps.comquora.com While the reaction is most commonly exemplified with mercuric acetate (B1210297) (Hg(OAc)₂), the general principle can be extended to other mercury(II) electrophiles. echemi.com
Mechanism of Formation:
The generally accepted mechanism for mercurinium ion formation involves the electrophilic addition of a mercury(II) species to an alkene. wikipedia.orgnumberanalytics.com In the context of (neodecanoato-kappaO)phenyl-mercury, the reactive species would be the phenylmercury(II) cation, [C₆H₅Hg]⁺, which would be generated in solution.
The process is initiated by the interaction of the π-electrons of the alkene double bond with the mercury center. This leads to the formation of a bridged, three-membered cyclic intermediate known as a mercurinium ion. chemistrysteps.comnumberanalytics.com In this intermediate, the mercury atom is bonded to both carbons of the original double bond and bears a formal positive charge. wikipedia.org
Resonance Structures of the Mercurinium Ion:
The positive charge in the mercurinium ion is delocalized across the mercury atom and the two carbon atoms. This can be represented by the following resonance structures:
| Resonance Structure | Description |
| Symmetrical Bridged Ion | The mercury atom is equally bonded to both carbon atoms, with the positive charge primarily on the mercury. |
| Carbocation-like (more substituted C) | A resonance form where there is significant positive charge character on the more substituted carbon atom of the original alkene. wikipedia.org |
| Carbocation-like (less substituted C) | A resonance form with some positive charge character on the less substituted carbon atom. |
The true structure of the mercurinium ion is a hybrid of these resonance forms, though the bridged structure is the major contributor. This prevents the formation of a discrete carbocation, thus precluding carbocation rearrangements that are common in other electrophilic addition reactions. chemistrysteps.comquora.com
Reactivity of the Mercurinium Ion:
The primary reactivity of the mercurinium ion is its susceptibility to nucleophilic attack. Due to the partial positive charge on the carbon atoms, a nucleophile (such as water, in the case of oxymercuration) will attack one of the carbon atoms of the bridged ring. wikipedia.orgechemi.com
Stereochemistry: The nucleophilic attack occurs from the side opposite to the bulky mercury-containing group, resulting in an anti-addition of the nucleophile and the mercury moiety across the double bond. wikipedia.org
Following the nucleophilic attack, a demercuration step, typically achieved with a reducing agent like sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom. chemistrysteps.comnumberanalytics.com It is important to note that while the oxymercuration step is stereospecific, the demercuration step can proceed through a radical mechanism and may not be stereospecific. wikipedia.org
Role of Organomercury Compounds in Carbene Generation
Organomercury compounds have historically been significant reagents in the generation of carbenes, particularly dihalocarbenes, for use in cyclopropanation and other insertion reactions.
General Principles of Carbene Generation from Organomercurials:
The most well-established organomercury reagents for carbene generation are of the type RHgCX₃, where R is typically a phenyl group and X is a halogen. These compounds, known as Seyferth-type reagents, serve as precursors to dihalocarbenes (CX₂).
The generation of the carbene occurs through the thermal decomposition of the organomercury precursor. The mechanism involves the extrusion of the dihalocarbene and the formation of a stable phenylmercuric halide.
Phenyl(trichloromethyl)mercury (B1584556) as a Dichlorocarbene (B158193) Source:
A classic example is the use of phenyl(trichloromethyl)mercury (C₆H₅HgCCl₃) as a source of dichlorocarbene (:CCl₂). Upon heating, this compound decomposes to yield phenylmercuric chloride (C₆H₅HgCl) and dichlorocarbene.
Potential Role of (Neodecanoato-kappaO)phenyl-mercury:
There is no direct evidence in the reviewed literature to suggest that (neodecanoato-kappaO)phenyl-mercury can act as a direct precursor for the generation of a simple carbene (like :CH₂) or a substituted carbene in a manner analogous to Seyferth reagents. The stability of the neodecanoate ligand and the absence of a suitable leaving group on the carboxylate moiety make a similar thermal extrusion mechanism unlikely.
However, organomercury compounds, including phenylmercury neodecanoate, are used as catalysts in certain polymerization reactions, such as the formation of polyurethanes. researchgate.net In some catalytic cycles involving metal-carbene complexes, it is conceivable that an organometallic species could be involved in a carbene transfer reaction. nih.govresearchgate.net For instance, N-heterocyclic carbenes (NHCs) can be generated from thermally labile precursors in the presence of various catalysts. researchgate.netmdpi.com While phenylmercury neodecanoate is mentioned in the context of creating stable one-component polyurethane systems with these NHC precursors, its role appears to be that of a catalyst for the polymerization itself, rather than a reagent for generating the carbene. researchgate.net
Summary of Carbene Generation Methods:
The following table summarizes established methods for dichlorocarbene generation, highlighting the role of organomercury compounds.
| Precursor | Reagents/Conditions | Carbene Generated | Reference |
| Chloroform (HCCl₃) | Base (e.g., NaOH, KOtBu) | :CCl₂ | N/A |
| Phenyl(trichloromethyl)mercury | Heat | :CCl₂ | N/A |
| Ethyl trichloroacetate | Sodium methoxide | :CCl₂ | N/A |
| Carbon tetrachloride | Magnesium with ultrasound | :CCl₂ | nih.gov |
At present, the role of (neodecanoato-kappaO)phenyl-mercury in carbene generation remains speculative and is not supported by direct experimental evidence in the scientific literature. Its primary documented reactivity is as a catalyst, not as a carbene precursor.
Advanced Applications in Chemical Synthesis and Catalysis
Organomercury Compounds as Versatile Synthetic Reagents
The reactivity of the carbon-mercury bond makes organomercurials valuable intermediates in organic synthesis. wikipedia.org These compounds are generally stable towards air and moisture but are sensitive to light. chemeurope.com The controlled cleavage of the C-Hg bond under specific conditions is a key feature of their synthetic utility. wikipedia.orgchemeurope.com
Carbon-Carbon Bond Forming Reactions (e.g., Palladium-Catalyzed Cross-Coupling, Carbonylation)
Organomercury compounds serve as crucial reagents in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. nobelprize.org
Carbonylation: The carbonylation of organomercurials is a well-established method for synthesizing carboxylic acids and their esters. acs.org This reaction involves treating an organomercury compound with carbon monoxide in the presence of a homogeneous catalyst, often a Group 9 or 10 metal complex like palladium(II) or rhodium(I). core.ac.ukacs.org The reaction proceeds under relatively mild conditions and selectively introduces a carboxyl group at the site of the original carbon-mercury bond. acs.org This mercuration-carbonylation sequence provides a general and effective pathway for the functionalization of hydrocarbons. acs.org For example, the carbonylation of lactones has been achieved using Hg(II) reagents under palladium-catalyzed conditions, leading to C-C bond formation. wikipedia.org
Table 1: Palladium-Catalyzed Carbonylation of Organomercurials
| Organomercurial Substrate | Catalyst | Solvent | Product | Yield (%) |
| Phenylmercuric Acetate (B1210297) | PdCl₂(PPh₃)₂ | Methanol (B129727) | Methyl Benzoate | 95 |
| n-Butylmercuric Chloride | RhCl(PPh₃)₃ | Ethanol | Ethyl Pentanoate | 88 |
| Cyclohexylmercuric Bromide | PdCl₂(PPh₃)₂ | Methanol | Methyl Cyclohexanecarboxylate | 92 |
| 2-Naphthylmercuric Chloride | Pd(OAc)₂ | Methanol | Methyl 2-Naphthoate | 75 |
Data sourced from research on the general synthesis of carboxylic acids and esters via carbonylation of organomercury compounds. acs.org
Functional Group Interconversions Mediated by Organomercurials
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk Organomercurials are effective mediators in these transformations due to the predictable reactivity of the C-Hg bond. wikipedia.org
A primary example is the conversion of organomercurials into organic halides. wikipedia.orgchemeurope.com By reacting an organomercury compound with a halogen, the mercury is replaced by a halide atom (e.g., chlorine, bromine), providing a clean route to alkyl or aryl halides. wikipedia.orgchemeurope.com Furthermore, the process of solvomercuration, particularly oxymercuration, allows for the addition of hydroxyl or alkoxyl groups to alkenes with high regioselectivity and without the carbocation rearrangements often seen in other methods. libretexts.org The resulting organomercurial can then be demercurated, typically with sodium borohydride (B1222165), to yield the final alcohol product. slideshare.net This two-step sequence is a classic example of a functional group interconversion, transforming an alkene into an alcohol.
Catalytic Roles of Mercury(II) Complexes in Organic Transformations
Mercury(II) complexes, including organometallic species like phenylmercury (B1218190) neodecanoate, function as effective catalysts in various industrial and laboratory-scale organic reactions. wikipedia.orgmubychem.com Their catalytic activity is central to several major industrial processes. wikipedia.org
Homogeneous and Heterogeneous Catalysis with Organomercury Species
The catalytic applications of mercury compounds span both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Phenylmercury neodecanoate is used as a homogeneous catalyst in the synthesis of polyurethanes, specifically in coatings, adhesives, sealants, and elastomers (CASE applications). mubychem.comamazontele.com It effectively catalyzes the curing reaction between a polyol and an isocyanate. amazontele.com Other examples include the homogeneous hydration of acetylenes catalyzed by mercuric salts dissolved in the reaction medium and the carbonylation of organomercurials using soluble transition metal complexes. acs.orgacs.org
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. A prominent industrial example is the use of mercury(II) chloride supported on activated carbon as a catalyst for the synthesis of vinyl chloride monomer (VCM) from acetylene (B1199291) and hydrogen chloride. heycarbons.comminamataconvention.orgquora.com This solid catalyst facilitates the reaction of gaseous reactants. heycarbons.com This process is particularly significant in regions where PVC production relies on coal-derived acetylene. quora.comrsc.org
Specific Catalytic Applications (e.g., Acetylene Hydration, Chlorocarbon Production)
The catalytic properties of mercury compounds have been harnessed for large-scale chemical production.
Acetylene Hydration (Kucherov Reaction): The mercury-catalyzed hydration of acetylene was a historically vital industrial process for manufacturing acetaldehyde. wikipedia.orgacs.org This reaction, known as the Kucherov reaction, typically uses mercuric sulfate (B86663) (HgSO₄) in an acidic aqueous solution. wizeprep.comlibretexts.org The Hg²⁺ ion acts as a Lewis acid catalyst, activating the alkyne triple bond for the addition of water. libretexts.org This initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable carbonyl compound. wizeprep.comlibretexts.org While the hydration of acetylene yields an aldehyde, the hydration of other terminal alkynes produces methyl ketones. wizeprep.comlibretexts.org
Chlorocarbon Production: Mercury-based catalysis has played a crucial role in the history of chlorocarbon manufacturing. wikipedia.org Specifically, mercury(II) chloride (HgCl₂) on a carbon support is a widely used catalyst for the hydrochlorination of acetylene to produce vinyl chloride (H₂C=CHCl), the primary precursor to polyvinyl chloride (PVC). heycarbons.comquora.com The catalyst facilitates the addition of HCl across the triple bond of acetylene. quora.com Despite the development of alternative ethylene-based routes, this mercury-catalyzed method remains in use. quora.comrsc.org
Table 2: Key Industrial Catalytic Applications of Mercury Compounds
| Reaction | Catalyst | Substrate(s) | Product | Type of Catalysis |
| Acetylene Hydration | HgSO₄ in H₂SO₄ | Acetylene, Water | Acetaldehyde | Homogeneous |
| Vinyl Chloride Synthesis | HgCl₂ on Activated Carbon | Acetylene, Hydrogen Chloride | Vinyl Chloride | Heterogeneous |
| Polyurethane Curing | Phenylmercury neodecanoate | Polyol, Isocyanate | Polyurethane | Homogeneous |
Data compiled from sources describing major industrial processes involving mercury catalysts. amazontele.comheycarbons.comquora.comacs.orgwizeprep.com
Organomercury Compounds as Research Tools in Chemical Biology
Beyond their synthetic and industrial roles, organomercury compounds and mercury ions serve as specialized tools in chemical biology to probe and influence biological systems. Their high affinity for sulfhydryl groups in proteins and their ability to interact with nucleic acids make them useful for specific research applications.
For instance, mercury(II) has been shown to catalyze the cleavage and isomerization of RNA and DNA model compounds, providing insights into the stability and reactivity of phosphodiester bonds in nucleic acids. mdpi.com In other research, various organomercury compounds have been used to study their effects on biological processes, such as the inhibition of photosynthetic electron transport in spinach chloroplasts. researchgate.net This allows researchers to investigate the mechanisms of photosynthesis and the sites of action for potential inhibitors. Additionally, radiolabeled organomercury compounds have been employed as diagnostic and research tracers to study the distribution and metabolic pathways of mercury in biological systems. drugbank.com
Synthesis of Probes for Thiolated Biomolecules Analysis
The analysis of thiolated biomolecules, such as proteins containing cysteine residues, is crucial in biochemistry and medical research. The development of specific probes to label and detect these sulfhydryl groups is an active area of investigation. The strong affinity of mercury for sulfur forms the foundational principle for the use of organomercury compounds in this field; indeed, the term "mercaptan" for a thiol originates from its ability to capture mercury. mdpi.comnih.gov
While direct synthesis pathways for thiol-reactive probes using phenylmercury neodecanoate are not extensively documented in dedicated literature, the inherent reactivity of the phenylmercury cation (C₆H₅Hg⁺) towards sulfhydryl groups (-SH) provides a strong basis for its potential application. The reaction involves the formation of a stable mercury-sulfur covalent bond (Hg-S), effectively tagging the biomolecule.
Research in this area has led to the synthesis of specialized organomercury reagents designed for thiol analysis. For instance, 2-(2'-Pyridylmercapto)mercuri-4-nitrophenol was synthesized and assessed as a thiol-labeling reagent. nih.gov This compound contains an electrophilic mercury center that readily reacts with thiols, and a chromophoric leaving group that allows for spectrophotometric monitoring of the reaction. nih.gov This illustrates the utility of mercury-containing compounds as reactivity probes for sulfhydryl groups in enzymes and other proteins. nih.gov
| Probe Principle | Reactants | Product | Significance |
|---|---|---|---|
| Thiol Labeling via Mercaptide Bond Formation | Phenylmercury Cation (from Phenylmercury Neodecanoate) + Thiolated Biomolecule (e.g., Cysteine residue) | Biomolecule-S-Hg-Phenyl Adduct | Forms a stable covalent bond, enabling the detection and quantification of accessible sulfhydryl groups in biological systems. nih.govnih.gov |
| Chromophoric Probes | Specialized Organomercury Reagent (e.g., 2-(2'-Pyridylmercapto)mercuri-4-nitrophenol) + Thiol | Thiol-Mercury Adduct + Chromophoric Leaving Group | The release of a colored or fluorescent molecule allows for real-time monitoring and quantification of the thiol-labeling reaction. nih.gov |
Precursors for the Synthesis of Novel Organometallic Compounds
Transmetalation is a fundamental process in organometallic chemistry, involving the transfer of an organic ligand from one metal to another. researchgate.net This reaction is a powerful tool for synthesizing a wide variety of organometallic complexes that may not be accessible through other routes. researchgate.net Organomercury compounds, including phenylmercury derivatives, serve as effective precursors in these transformations due to the relatively weak and polar nature of the carbon-mercury bond.
Phenylmercury neodecanoate can act as a source of the phenyl group (C₆H₅) in transmetalation reactions with other metal complexes. In a typical reaction, the phenyl group is transferred from the mercury atom to a transition metal center, resulting in the formation of a new organometallic compound and a mercury salt byproduct. This method is particularly valuable for introducing phenyl ligands to transition metals like palladium, nickel, or zirconium. researchgate.netnih.gov For example, phenyl(trihalomethyl)mercury compounds have been recognized as exceptionally versatile precursors for generating dihalocarbenes, which are highly reactive intermediates for further synthesis. acs.org
The utility of this approach lies in its ability to create organometallic reagents with tailored properties for applications in catalysis and organic synthesis. For instance, organo-transition metal complexes prepared via transmetalation are often key intermediates or catalysts in cross-coupling reactions. nih.gov The choice of the precursor, such as phenylmercury neodecanoate, and the reaction partner allows for fine-tuning of the resulting organometallic product's reactivity and stability.
| Precursor Compound | Reaction Partner (Metal Complex) | Resulting Organometallic Compound | Reaction Type |
|---|---|---|---|
| Mercury, (neodecanoato-kappaO)phenyl- | Generic Transition Metal Halide (e.g., PdCl₂) | Phenyl-Transition Metal Complex (e.g., Phenylpalladium Chloride) | Transmetalation researchgate.netnih.gov |
| Phenyl(trihalomethyl)mercury | Olefin | Dihalocyclopropane | Dihalocarbene Transfer acs.org |
| Generic Organozirconium Compound | Metal Halide (e.g., CuCl) | Organocopper Compound | Transmetalation researchgate.net |
Environmental Transformation and Degradation Pathways Chemical Focus
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
The abiotic degradation of (neodecanoato-kappaO)phenyl-mercury is primarily driven by photolytic and chemical processes that transform the parent compound into various other mercurial and organic species.
Photolytic Decomposition Kinetics and Quantum Yields of Phenylmercury (B1218190) Species
The quantum yield (Φ) in a photochemical reaction represents the efficiency of a specific process occurring per photon absorbed by the system. wikipedia.org For photodegradation, it is the number of molecules decomposed divided by the number of photons absorbed. wikipedia.org Typically, quantum yields for such reactions are less than 1, unless a chain reaction is initiated. wikipedia.org The rate of photolysis and the quantum yield can be influenced by various environmental factors, including the presence of other substances in the water that can quench the excited state of the molecule. For instance, the photodegradation rates and quantum yields of some fungicides have been observed to decrease with increasing salinity. core.ac.uk
Table 1: Factors Influencing Photolytic Decomposition of Phenylmercury Species
| Factor | Effect on Decomposition | Reference |
| Light Sensitivity | Phenylmercury compounds are generally sensitive to light, leading to degradation. | mubychem.com |
| Hydrolysis | The hydrolysis product of phenylmercury neodecanoate can also undergo phototransformation. | enfo.hu |
| Salinity | Increased salinity can decrease the rate and quantum yield of photolysis for some organic compounds. | core.ac.uk |
Note: This table is based on general principles and data for related compounds due to the lack of specific data for (neodecanoato-kappaO)phenyl-mercury.
Chemical Oxidation-Reduction Reactions and Transformation Products
The chemical transformation of (neodecanoato-kappaO)phenyl-mercury involves oxidation-reduction reactions that alter the oxidation state of mercury and cleave the phenyl-mercury bond. Safety data for phenylmercuric neodecanoate indicate that hazardous decomposition products include mercury oxides, carbon oxides, and other fumes. mubychem.com
Studies on the degradation of other phenylmercury salts provide further insight into the likely transformation products. For instance, the photocatalytic degradation of phenylmercuric acetate (B1210297) (PMA) and phenylmercuric chloride (PMC) in the presence of TiO₂ results in the removal of Hg(II) from the solution and the deposition of metallic mercury (Hg(0)) or a mixture of Hg(0) and calomel (Hg₂Cl₂), depending on the starting material. nih.gov In these reactions, phenol has been identified as a significant organic transformation product. nih.gov The mechanism is proposed to proceed through successive one-electron transfer reactions, involving mercurous (Hg(I)) intermediates. nih.gov
The degradation of phenylmercuric nitrate has been shown to be pH-dependent, with complete degradation to mercuric ions (Hg²⁺) and benzene (B151609) at pH 5 and 6 under heat sterilization conditions. herts.ac.uk This suggests that hydrolysis, influenced by pH, is a critical step in the degradation pathway.
Table 2: Potential Transformation Products of Phenylmercury Compounds
| Parent Compound | Conditions | Transformation Products | Reference |
| Phenylmercuric neodecanoate | Thermal decomposition | Mercury oxides, Carbon oxides, Fumes | mubychem.com |
| Phenylmercuric acetate (PMA) | UV/TiO₂ photocatalysis | Metallic mercury (Hg(0)), Phenol | nih.gov |
| Phenylmercuric chloride (PMC) | UV/TiO₂ photocatalysis | Metallic mercury (Hg(0)), Calomel (Hg₂Cl₂), Phenol | nih.gov |
| Phenylmercuric nitrate | Heat sterilization (pH 5-6) | Mercuric ions (Hg²⁺), Benzene | herts.ac.uk |
Chemical Speciation and Mobility in Environmental Compartments
The chemical form, or speciation, of (neodecanoato-kappaO)phenyl-mercury and its degradation products dictates their mobility and bioavailability in the environment. This speciation is heavily influenced by environmental conditions and interactions with environmental matrices.
Influence of Environmental Conditions (pH, Redox Potential) on Chemical Forms
The pH of the surrounding medium is a critical factor controlling the stability and speciation of phenylmercury compounds. As noted earlier, the degradation of phenylmercuric nitrate is significantly enhanced at lower pH values. herts.ac.uk In general, for mercury (II), speciation in aquatic systems is highly dependent on pH and the presence of inorganic ligands such as chloride. At higher pH, hydroxyl complexes like Hg(OH)₂ can dominate, while at lower pH and in the presence of chloride, chloro-complexes such as HgCl₂ are more prevalent. nih.gov
The redox potential of the environment also plays a crucial role in determining the oxidation state of mercury. In aquatic systems, redox reactions influence the transformation between different mercury species. mdpi.comfiveable.me While specific data for phenylmercury neodecanoate is scarce, it is expected that under reducing conditions, the mercuric ion (Hg²⁺) in the parent compound or its degradation products could be reduced to mercurous (Hg⁺) or even elemental mercury (Hg⁰). Conversely, oxidizing conditions would favor the stability of the Hg²⁺ state.
Sorption and Desorption Processes with Soil and Sediment Matrices
The mobility of (neodecanoato-kappaO)phenyl-mercury in terrestrial and aquatic environments is significantly controlled by its interaction with solid phases such as soil and sediment. Being generally insoluble in water, this compound is likely to associate with particulate matter. cymitquimica.com
Studies on phenylmercuric acetate have shown that it is strongly adsorbed by soils, with the extent of adsorption being influenced by the content of organic matter and clay minerals. nih.gov Specifically, montmorillonite clay has been shown to strongly adsorb phenylmercuric compounds. Dissolved organic matter (DOM) can also play a complex role, in some cases inhibiting the adsorption of mercury to soils and promoting its desorption. nih.govresearchgate.net
The adsorption and desorption processes are often kinetically controlled and can exhibit hysteresis, meaning that the desorption process is slower or less complete than the adsorption process. This can lead to the long-term retention of mercury in soils and sediments. The strength of the binding can be influenced by the specific components of the soil or sediment, with organic matter often being a key factor in the irreversible binding of mercury. udel.edu
Table 3: Factors Influencing Sorption and Desorption of Phenylmercury Compounds
| Environmental Component | Role in Sorption/Desorption | Reference |
| Soil Organic Matter | Generally increases sorption and can lead to irreversible binding. udel.edu Dissolved organic matter can inhibit adsorption and promote desorption. | nih.govresearchgate.net |
| Clay Minerals | Can strongly adsorb phenylmercury compounds, particularly montmorillonite. | nih.gov |
| pH | Affects the surface charge of sorbents and the speciation of mercury, thereby influencing sorption. | nih.gov |
| Particle Size | Adsorption of mercury to sediments can be inversely related to particle size. | nih.gov |
Computational Chemistry and Theoretical Modeling of Organomercury Systems
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods provide a powerful lens through which to examine the electronic makeup of molecules. For organomercury compounds, these techniques are indispensable for understanding their structure and stability.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method of choice for predicting the geometric and electronic properties of molecules. nih.govacs.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy structure. nih.gov For phenylmercury (B1218190) carboxylates, such as phenylmercury acetate (B1210297) which serves as a close model for the neodecanoate derivative, DFT calculations have been employed to determine key bond lengths and angles.
A theoretical study on a series of phenylmercury carboxylates using the MPW3LYP functional provided detailed insights into their molecular geometry. researchgate.net These calculations reveal the impact of the carboxylate chain on the core Ph-Hg-O structure.
Table 1: Calculated Geometric Parameters for Phenylmercury Carboxylates (Gas Phase)
| Molecule | Hg–C Bond Length (Å) | Hg–O Bond Length (Å) | C–Hg–O Angle (°) |
|---|---|---|---|
| Phenylmercury acetate | 2.107 | 2.155 | 173.6 |
| Phenylmercury propionate | 2.108 | 2.154 | 173.5 |
| Phenylmercury n-butyrate | 2.108 | 2.151 | 174.6 |
| Phenylmercury n-decanoate | 2.108 | 2.150 | 173.9 |
The data indicates that the length of the carboxylate chain has a minimal effect on the primary Hg-C and Hg-O bond lengths and the near-linear C-Hg-O arrangement, suggesting that findings for phenylmercury acetate are a reasonable proxy for phenylmercury neodecanoate. researchgate.net The stability of these compounds is rooted in the strong covalent character of the Hg-C bond and the ionic nature of the Hg-O interaction. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, provides insight into the molecule's polarizability and its susceptibility to electronic excitation. semanticscholar.orgmdpi.com
Table 2: Representative Frontier Molecular Orbital Energies and Gaps for Aromatic Compounds (Calculated via DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenyl Quinoline-2-Carboxylate (Molecule A) | -6.58 | -1.65 | 4.93 |
| Phenyl Quinoline-2-Carboxylate (Molecule B) | -6.59 | -1.67 | 4.92 |
| 2-Methoxyphenyl Quinoline-2-Carboxylate | -6.42 | -1.63 | 4.79 |
Advanced Bonding Analysis and Relativistic Effects
For heavy elements like mercury, relativistic effects significantly influence their chemical behavior. Advanced computational methods are necessary to accurately describe these phenomena and their impact on bonding and spectroscopic properties.
Natural Bond Orbital (NBO) Analysis of C-Hg and Hg-X Bonds
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure and bonding within a molecule in terms of localized electron-pair bonds and lone pairs. nist.govnsf.gov A theoretical investigation of phenylmercury carboxylates utilized NBO analysis to probe the charge distribution and the nature of the key bonds. researchgate.net
The analysis revealed a significant positive charge on the mercury atom and negative charges on the phenyl carbon attached to mercury and the oxygen atoms of the carboxylate group. researchgate.net This charge distribution underscores the ionic character of the Hg-O bond and the covalent nature of the C-Hg bond.
Table 3: Natural Charges on Key Atoms in Phenylmercury Carboxylates from NBO Analysis
| Molecule | Charge on Hg | Charge on C (phenyl) | Charge on O (of carboxylate) |
|---|---|---|---|
| Phenylmercury acetate | +1.1 | -0.42 | -0.68 |
| Phenylmercury propionate | +1.1 | -0.42 | -0.68 |
| Phenylmercury n-butyrate | +1.1 | -0.42 | -0.68 |
| Phenylmercury n-decanoate | +1.1 | -0.42 | -0.68 |
The consistent charge distribution across the series of phenylmercury carboxylates further supports the use of phenylmercury acetate as a reliable model for understanding the electronic properties of phenylmercury neodecanoate. researchgate.net
Computational Studies of NMR Chemical Shifts and Spin-Orbit Coupling Contributions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organomercury compounds, with the 199Hg nucleus being a sensitive probe of the local electronic environment. nih.govchemrxiv.orgrsc.org Computational methods, particularly those including relativistic effects, are crucial for accurately predicting 199Hg NMR chemical shifts. chemrxiv.orgaps.org
Relativistic effects, especially spin-orbit coupling, have a profound impact on the NMR chemical shifts of heavy nuclei like mercury. chemrxiv.orgaps.orgnih.gov Computational studies on methylmercury (B97897) halides and other mercury compounds have shown that four-component relativistic methods and approximations like the Zeroth-Order Regular Approximation (ZORA) can provide results in good agreement with experimental data when solvent effects are considered. researchgate.netchemrxiv.org The spin-orbit contribution to the chemical shift can be substantial and is essential for accurate predictions. chemrxiv.orgaps.org
Table 4: Calculated vs. Experimental 199Hg NMR Chemical Shifts (δ, ppm) for Methylmercury Compounds
| Compound | Calculated (SO-ZORA/PBE0 in Chloroform) | Experimental (in Chloroform) |
|---|---|---|
| CH3HgCl | -841 | -828 |
| CH3HgBr | -989 | -981 |
| CH3HgI | -1284 | -1300 |
Prediction of Reactivity and Thermodynamic Parameters
Computational chemistry offers valuable tools for predicting the reactivity and thermodynamic stability of molecules. princeton.edumdpi.comnist.govrug.nl For organomercury compounds, understanding their reaction thermodynamics is crucial for assessing their environmental fate and potential transformations.
DFT calculations can be used to determine thermodynamic parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and reaction enthalpies. princeton.edu While specific thermodynamic data for reactions involving phenylmercury neodecanoate are scarce in the literature, studies on related compounds provide a framework for such predictions. For example, the reactivity of phenylmercury carboxylates towards atmospheric radicals has been estimated using computational methods. researchgate.net
Table 5: Estimated Gas Phase Reactivity of Phenylmercury Carboxylates
| Reactant | Rate Constant with NO3 radicals (cm3 molecule-1 s-1) | Rate Constant with OH radicals (cm3 molecule-1 s-1) |
|---|---|---|
| Phenylmercury acetate | 1.1 x 10-14 | 1.5 x 10-12 |
These computational predictions are vital for understanding the potential degradation pathways of such compounds in the environment. The stability of the C-Hg bond and the lability of the Hg-O bond are key factors governing the reactivity of phenylmercury carboxylates. researchgate.net
Modeling of Dissociation and Complexation Constants for Phenylmercury Carboxylates
Quantum chemistry calculations have been instrumental in elucidating the nature of chemical bonding and dissociation equilibria of phenylmercury carboxylates. These compounds, including phenylmercury neodecanoate, can be described as complexes that partially dissociate in aqueous solutions, establishing an equilibrium between the undissociated complex and the phenylmercury cation and carboxylate anion. This dissociation justifies their classification as salts in certain contexts.
Theoretical studies employing methods such as Density Functional Theory (DFT) have shown that the dissociation constants for a series of phenylmercury carboxylates, including acetate, propionate, 2-ethylhexanoate, octanoate, and neodecanoate, are remarkably similar. This suggests that the length and branching of the carboxylate chain have a minimal impact on the dissociation of the phenylmercury cation. The aqueous phase equilibria for these compounds tend to favor the undissociated form.
The bonding in phenylmercury carboxylates exhibits a significant ionic character. Natural Bond Orbital (NBO) analysis, a common computational technique, reveals a consistent charge distribution across different phenylmercury carboxylates. The mercury atom maintains a substantial positive charge, while the phenyl group and the carboxylate group carry negative charges. This charge separation underscores the ionic nature of the complex.
Table 1: Calculated Partial Atomic Charges in Phenylmercury Carboxylates
| Atom/Group | Partial Charge (e) |
| Phenyl (C6H5) | -0.42 |
| Mercury (Hg) | +1.1 |
| Carboxylate (RCOO) | -0.68 |
| Data derived from NBO calculations on phenylmercury carboxylates. |
Theoretical Prediction of Reaction Pathways and Transition States
The theoretical prediction of reaction pathways and the characterization of transition states are crucial for understanding the environmental fate and reactivity of "Mercury, (neodecanoato-kappaO)phenyl-". While specific computational studies on the reaction mechanisms of phenylmercury neodecanoate are not extensively available, research on related organomercury compounds provides a framework for predicting its likely degradation pathways.
One of the primary degradation routes for organometallic compounds in the environment is through photo-oxidation. Theoretical calculations can model the absorption of light and the subsequent electronic excitations that lead to chemical reactions. For phenylmercury carboxylates, it has been calculated that the first singlet excited state occurs at a wavelength of approximately 243 nm. rsc.org This indicates that these compounds are susceptible to photolysis, and the similarity in their UV spectra suggests that their rates of photolysis in the aqueous phase would be comparable. rsc.org
Reactions with atmospheric radicals, such as the hydroxyl radical (•OH), represent another significant degradation pathway. Computational studies on other organomercury compounds, like methylmercury, have utilized DFT to explore the mechanisms of such reactions. These studies systematically investigate different potential reaction channels, including hydrogen abstraction and addition-elimination reactions, and identify the most energetically favorable pathways by calculating the energy barriers for each step. For instance, in the reaction of dimethylmercury (B1214916) with hydroxyl radicals, the favored pathway is demethylation to form methylmercury hydroxide (B78521). nih.gov
For phenylmercury compounds, a likely reaction pathway initiated by hydroxyl radicals would involve the addition of the radical to the phenyl ring. nih.gov This would be followed by the rupture of the carbon-mercury bond. nih.gov The modeling of these reactions involves the precise calculation of the geometries and energies of the reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface. The identification of the transition state with the lowest energy barrier reveals the most probable reaction mechanism. While detailed transition state analyses for phenylmercury neodecanoate are not available in the literature, the principles derived from studies of similar molecules suggest that such computational approaches are vital for predicting its environmental persistence and transformation products.
Advanced Analytical Methodologies for Organomercury Compound Characterization in Research
Hyphenated Chromatographic Techniques for Speciation
Hyphenated techniques, which couple the separation power of chromatography with the sensitivity of various detectors, are indispensable for the speciation of organomercury compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of organomercury analysis, offering versatile separation of non-volatile compounds like phenylmercury (B1218190) species. nih.gov Reversed-phase (RP) HPLC is a commonly used approach where analytes are separated based on their interactions with a lipophilic stationary phase and a polar mobile phase. nih.govfrontiersin.org For the analysis of phenylmercuric compounds, HPLC methods have been developed that allow for their determination in various samples. aqa.org.arnih.gov
A significant challenge in HPLC analysis of mercury compounds is the potential for the analyte to be scavenged by stainless steel components within the system, leading to low-biased results. nelac-institute.org To mitigate this, inert and metal-free HPLC systems are often preferred. nelac-institute.org
Detection in HPLC systems for organomercury analysis is often achieved by coupling the chromatograph to highly sensitive detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful detector that offers low detection limits (below parts-per-trillion levels), a wide linear dynamic range, and the ability to monitor specific isotopes, making it highly suitable for mercury speciation. nih.govfrontiersin.org The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a popular and robust technique for the determination of various mercury species, including phenylmercury. nih.govfrontiersin.org
Alternative detection methods include complexation with reagents like 2-mercaptopropionic acid, which forms complexes that can be detected by UV-Vis spectroscopy. aqa.org.ar This method has proven effective for the rapid detection of phenylmercury and other mercury species without the need for extensive extraction or concentration steps. aqa.org.ar
Table 1: HPLC Methods for Phenylmercury Analysis
| HPLC Column | Mobile Phase | Detector | Application | Reference |
| Lichrospher 100 RP-18 | Water-acetonitrile-0.3 mM EDTA (70:25:5, v/v/v) | UV (258 nm) | Pharmaceuticals | researchgate.net |
| Hamilton PRP-X200 | 50 mmol l−1 pyridine, 0.5% w/w L-cysteine and 5% v/w MeOH, at pH 2 | ICP-MS | Biological samples | researchgate.net |
| C18 column | Methanol-containing mobile phase | ICP-MS | Environmental water, wastewater, tap water and fish samples | researchgate.net |
| C8 microbore column | Isocratic elution | ICP-MS | Standard solutions | nih.gov |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. While many organomercury compounds are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert them into species suitable for GC separation. nih.gov For instance, aqueous derivatization with reagents like sodium tetraethylborate or sodium tetraphenylborate (B1193919) can be used. nih.govresearchgate.net
Glass on-columns are often preferred, particularly for phenylmercury analysis, as stainless steel columns can cause compound degradation. kobe-u.ac.jp Shorter columns are also desirable as they can provide satisfactory separation with lower detection limits and shorter elution times for phenylmercury. kobe-u.ac.jp
A variety of detectors can be coupled with GC for the sensitive detection of organomercury compounds:
Atomic Fluorescence Spectrometry (AFS): GC-AFS is a highly sensitive and selective technique for mercury speciation. nih.govresearchgate.netpsu.edu It offers excellent detection limits, often in the sub-picogram range. nih.govresearchgate.net The coupling often involves a pyrolyzer to convert the separated organomercury compounds into elemental mercury for detection. psu.edunih.gov
Atomic Emission Spectrometry (AED): GC-AED is another excellent technique with detection limits comparable to GC-AFS, also in the sub-picogram range. nih.govresearchgate.net
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative elements like the halogens often associated with derivatized organomercury compounds. kobe-u.ac.jpmeasurlabs.com It can achieve detection limits for phenylmercury chloride in the picogram range and is significantly more sensitive than a flame ionization detector (FID) for this purpose. kobe-u.ac.jp
Table 2: GC Detection Systems for Organomercury Analysis
| Detector | Typical Detection Limit (as Hg) | Key Features | Reference |
| Atomic Fluorescence Spectrometry (AFS) | 0.02–0.04 pg | Excellent sensitivity and selectivity | nih.govresearchgate.net |
| Atomic Emission Spectrometry (AES) | 0.02–0.04 pg | Excellent sensitivity and wide linear range | nih.govresearchgate.net |
| Electron Capture Detector (ECD) | ~10⁻¹¹ g (for phenylmercury chloride) | Highly sensitive to halogenated compounds | kobe-u.ac.jp |
| Mass Spectrometry (MS) | 30–50 pg | Essential for confirmation of derivatization products | nih.gov |
Atomic Spectrometry Techniques for Mercury Determination
Atomic spectrometry techniques are fundamental for the determination of total mercury content and for the detection step in hyphenated speciation analysis.
Cold Vapor Atomic Absorption Spectroscopy (CVAAS) is a primary and widely adopted technique for mercury analysis. teledynelabs.comspectroscopyonline.com It involves the reduction of mercury ions in a solution to elemental mercury (Hg⁰), which is then transported as a vapor into an optical cell for measurement. teledynelabs.comteledynelabs.com Modern CVAAS systems can achieve detection limits in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. teledynelabs.comspectroscopyonline.com The technique is robust and is a reference method for mercury determination in various matrices, including water. teledynelabs.com
Atomic Fluorescence Spectrometry (AFS) offers even greater sensitivity than CVAAS, with detection limits reaching sub-ppt levels. spectroscopyonline.comteledynelabs.com In CVAFS, free mercury atoms are excited by UV light and the resulting fluorescence is measured. wikipedia.org This technique has a wider linear dynamic range compared to CVAAS. spectroscopyonline.comteledynelabs.com For organomercury analysis, a digestion step is required to convert the organic forms to inorganic mercury prior to reduction and detection. nih.gov
Table 3: Comparison of CVAAS and AFS
| Technique | Typical Detection Limit | Dynamic Range | Key Principle | Reference |
| CVAAS | Single-digit ppt (B1677978) (ng/L) | 2-3 orders of magnitude | Absorption of light by Hg⁰ vapor | spectroscopyonline.com |
| AFS | ~0.2 ppt (without preconcentration) | ~5 orders of magnitude | Fluorescence of excited Hg⁰ atoms | spectroscopyonline.com |
| AFS with Gold Amalgamation | ~0.02 ppt | ~5 orders of magnitude | Preconcentration on gold trap followed by fluorescence detection | spectroscopyonline.com |
To enhance sensitivity and remove interferences, selective volatilization and trapping techniques are often employed, especially for ultra-trace analysis.
Gold Amalgamation is a highly effective method for preconcentrating mercury. teledynelabs.com A sample stream containing mercury vapor is passed through a trap containing gold, which selectively forms an amalgam with the mercury. teledynelabs.com The trapped mercury can then be thermally desorbed as a concentrated plug into the detector, significantly increasing sensitivity. teledynelabs.comrsc.org This technique is stable and allows for a long lifetime of use. teledynelabs.com Single-stage gold amalgamation can reduce analysis time compared to two-stage systems while providing similar precision and detection limits, which can be less than 1 pg of Hg⁰ with an AFS detector. rsc.orgrsc.org
Selective Volatilization can be used to separate different mercury species based on their distinct volatilization temperatures. brooksapplied.combrooksapplied.com By carefully controlling the temperature of a sample, elemental mercury can be volatilized and trapped, separating it from less volatile species like mercuric sulfide (B99878) or some organomercury compounds. brooksapplied.com This method provides a more accurate assessment of the content of specific mercury forms in a sample. brooksapplied.com
Sample Preparation and Isolation Methods for Organomercury Research
The initial step of sample preparation is crucial for accurate organomercury analysis and typically involves extraction and isolation to enrich the analyte and remove interfering matrix components. nih.gov
For solid samples like tissues or sediments, a digestion or extraction step is necessary. Alkaline digestion using reagents like potassium hydroxide (B78521) in methanol (B129727) or tetramethylammonium (B1211777) hydroxide has been used, often in conjunction with sonication to facilitate the process. psu.edu Acidic leaching with solutions containing L-cysteine can also be employed to extract mercury species from biological matrices. nelac-institute.org
Solvent extraction is a common method for isolating organomercury compounds. nih.gov A mixture of dichloromethane (B109758) and hexane (B92381) is often effective for extracting organic mercury. nih.gov For aqueous samples, preconcentration techniques are vital due to the typically low concentrations of organomercury compounds. nih.govresearchgate.netSolid Phase Extraction (SPE) is a widely used preconcentration method. nih.gov For instance, a C18 cartridge immobilized with dithizone (B143531) can be used to adsorb and concentrate mercury species from water samples, achieving significant concentration factors. nih.gov Another approach involves the use of magnetic nanoparticles coated with a selective reagent, which allows for rapid separation and preconcentration of mercury species prior to HPLC-ICP-MS analysis. researchgate.net
Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are gaining prominence as they align with the principles of green analytical chemistry by reducing solvent consumption. nih.gov SPME, for example, has been used in conjunction with derivatization for the determination of organomercury compounds in various samples. und.edu
The choice of sample preparation method depends on the sample matrix, the specific organomercury compound of interest, and the subsequent analytical technique. A general workflow often involves:
Digestion or extraction to release the analyte from the sample matrix. nelac-institute.orgpsu.edu
Solvent extraction or solid-phase extraction for isolation and preconcentration. nih.govnih.gov
A clean-up step to remove remaining interferences. nih.gov
Derivatization, if required for GC analysis. nih.gov
Analysis by a hyphenated chromatographic technique. nih.govfrontiersin.org
Emerging Research Directions in Organomercury Chemistry
Development of Sustainable and Green Synthetic Methodologies for Organomercurials
The synthesis of organometallic compounds, including catalysts like phenylmercury (B1218190) neodecanoate, is under increasing scrutiny from the perspective of green chemistry. Traditional synthetic routes often involve multi-step processes, the use of hazardous reagents, and the generation of significant waste streams. Consequently, a prominent emerging research direction is the development of more sustainable and environmentally benign synthetic methods.
Current research in green chemistry for polyurethane systems, where phenylmercury neodecanoate is a key catalyst, has largely focused on developing isocyanate-free pathways or utilizing bio-based polyols from sources like palm, soybean, or castor oil. utm.my These approaches target the sustainability of the bulk polymer system. However, the principles of green chemistry are also being applied to the synthesis of the catalysts themselves. For instance, microwave-assisted synthesis has been shown to be an effective green method for producing polyurethanes, offering advantages such as shorter reaction times and higher yields compared to conventional heating. utm.my
While specific "green" syntheses for phenylmercury neodecanoate are not yet prevalent in the literature, the direction of research points toward methodologies that improve atom economy, reduce energy consumption, and minimize the use of toxic solvents and reagents. General synthetic routes to organomercury compounds include the reaction of mercury(II) salts with organolithium or Grignard reagents, and the direct mercuration of aromatic rings. acs.orgmdpi.com A high-yield (99%) synthesis for methylmercury (B97897) chloride using methylcobalamin (B1676134) has been reported, showcasing a pathway that minimizes waste, a key tenet of green chemistry. cymitquimica.com Future research is expected to adapt such principles to the synthesis of industrial catalysts like phenylmercury neodecanoate, aiming for processes that are not only efficient but also have a reduced environmental footprint.
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation of Organomercury Reactions
A detailed understanding of reaction mechanisms is fundamental to optimizing catalytic processes and designing new, more efficient catalysts. For the polyurethane curing reaction catalyzed by compounds like phenylmercury neodecanoate, the precise sequence of molecular events, including the formation of transient intermediates, remains an area of active investigation. Advanced spectroscopic techniques that allow for in situ monitoring are at the forefront of this research.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the kinetics of polymerization. By monitoring the characteristic vibrational bands of functional groups in real-time, researchers can follow the consumption of reactants and the formation of products. For instance, the isocyanate (-NCO) group has a strong, distinct absorption peak around 2270 cm⁻¹, making its depletion easy to quantify. researchgate.netresearchgate.net Studies on polyurethane synthesis have successfully used in situ FTIR to monitor reactions catalyzed by various metals, such as iron and zirconium, and to elucidate kinetic parameters like reaction order and rate constants. researchgate.net
Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy offers profound mechanistic insights. rsc.org For catalytic studies, specialized high-pressure NMR tubes can be used to observe reactions under industrial-relevant conditions of elevated temperature and pressure. nih.gov While these in situ techniques have been extensively applied to polyurethane systems with alternative, non-mercury catalysts, rsc.orgresearchgate.net their application to the phenylmercury neodecanoate-catalyzed reaction is a clear and vital direction for future research. Such studies would provide invaluable data on the interaction between the mercury catalyst, the polyol, and the isocyanate, potentially revealing the structure of the active catalytic species and the rate-determining steps of the reaction.
| Spectroscopic Technique | Information Gained | Relevance to Organomercury Catalysis |
| In Situ FTIR | Reaction kinetics, rate of isocyanate consumption, formation of urethane (B1682113) linkages. researchgate.netresearchgate.net | Enables real-time monitoring of the curing process to understand how phenylmercury neodecanoate affects reaction speed and efficiency. |
| In Situ NMR | Identification of transient intermediates, catalyst-substrate complexes, and reaction pathways. rsc.org | Could identify the specific mercury-containing intermediates that are crucial for the catalytic cycle in polyurethane formation. |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and local coordination environment of the mercury atom. | Can be used to characterize the electronic and geometric structure of the catalyst as it interacts with reactants. |
Continued Exploration of Organomercury Compounds as Precursors for Novel Materials and Catalysts
While phenylmercury neodecanoate is primarily known for its role as a catalyst, a significant emerging research area involves the use of organometallic compounds as single-source precursors (SSPs) for the synthesis of novel nanomaterials. nih.gov The thermal decomposition of well-defined organometallic complexes offers a precise route to materials with controlled size, shape, and composition. nih.gov
The general principle involves heating an organometallic compound, often in the presence of a capping agent or surfactant, to induce decomposition and nucleation of nanoparticles. nih.govresearchgate.net For example, iron oxide nanoparticles have been successfully synthesized by the pyrolysis of iron carboxylate salts, which are formed in situ as intermediates. yavuzlab.com This approach suggests that phenylmercury neodecanoate, as a metal carboxylate, could potentially serve as an SSP for mercury-containing nanoparticles, such as mercury oxide (HgO) or mercury telluride (HgTe). The synthesis of HgO nanoparticles via the solid-state thermal decomposition of mercury(II) acetate (B1210297) has already been demonstrated, lending strong support to this research direction. researchgate.netcapes.gov.br
Furthermore, organomercury compounds can act as precursors to generate highly reactive species for organic synthesis. Phenyl(trihalomethyl)mercury compounds, for instance, are well-established and versatile precursors for dihalocarbenes, which are valuable intermediates in the synthesis of cyclopropanes. acs.org This dual utility—as both catalysts and precursors—highlights the versatility of organomercury compounds and opens new avenues for their application in materials science and synthetic chemistry.
Enhanced Theoretical Insights into Complex Organomercury Systems and Their Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep, molecular-level insights into chemical structures and reaction mechanisms. nih.govmdpi.com For complex systems like the organomercury-catalyzed formation of polyurethanes, theoretical studies can illuminate aspects that are difficult or impossible to observe experimentally.
Quantum chemistry calculations have been performed on a series of phenylmercury(II) carboxylates, including acetate, propionate, and neodecanoate. adhesivesmag.com These studies, using methods like the Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic structure. For phenylmercury neodecanoate, the calculations reveal a highly ionic complex, with the mercury atom carrying a significant net positive charge (+1.1), while the phenyl group and carboxylate group are negatively charged. adhesivesmag.com This charge distribution is crucial for its catalytic activity, as the electrophilic mercury center is believed to coordinate with the reactants.
Computational studies on the general mechanism of urethane formation have elucidated the reaction pathways for both catalyst-free and catalyzed systems. mdpi.com193.6.1 For acid-catalyzed reactions, a five-step mechanism is proposed, beginning with the formation of an alcohol-catalyst complex, followed by the addition of the isocyanate, and proceeding through a key transition state involving proton transfer. mdpi.com193.6.1 While these studies did not specifically model organomercury catalysts, they provide a validated framework. Future theoretical work is expected to merge these approaches: using the calculated properties of phenylmercury neodecanoate within the established mechanistic framework for urethane formation. This will allow for the calculation of transition state energies and reaction barriers, providing a quantitative understanding of why this particular catalyst is so effective and potentially guiding the design of new, less toxic alternatives. nih.govmdpi.com
| Theoretical Method | Key Insights | Application to Phenylmercury Neodecanoate |
| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies. nih.govrsc.org | Can model the entire catalytic cycle of urethane formation, identifying the role of the mercury center in lowering the reaction barrier. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, nature of chemical bonds. adhesivesmag.com | Quantifies the ionic character of the Hg-O bond and the electrophilicity of the mercury atom, explaining its interaction with reactants. adhesivesmag.com |
| G3MP2BHandHLYP Composite Method | Accurate thermodynamic properties (e.g., reaction enthalpies, barrier heights). nih.govmdpi.com | Provides high-accuracy energy values for comparing different proposed mechanistic steps and catalyst efficiencies. |
Methodological Advancements in the Chemical Speciation and Fate of Organomercury Compounds in the Environment (Chemical Perspective)
Given the toxicity of mercury and its compounds, understanding their environmental distribution, transformation, and ultimate fate is of paramount importance. sgs.com Phenylmercury compounds, including the neodecanoate catalyst, can be released into the environment, where they undergo various degradation processes. A key research direction from a chemical perspective is the development of advanced analytical methods for their speciation and the elucidation of their transformation pathways.
Methodological Advancements in Speciation: The accurate measurement of individual organomercury species in complex environmental matrices like water and sediment requires highly sensitive and selective analytical techniques. Hyphenated systems, which couple a separation technique with a detector, are the state-of-the-art. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a particularly powerful combination for mercury speciation. nih.govindustrialchemicals.gov.au This method allows for the separation of different mercury compounds (e.g., inorganic mercury, methylmercury, ethylmercury, and phenylmercury) followed by their highly sensitive, element-specific detection. nih.gov Recent advancements focus on improving extraction and preconcentration methods to achieve ultra-trace detection limits. One such method uses polyurethane foam immobilized with sodium diethyldithiocarbamate (B1195824) for the solid-phase extraction of mercury species from water samples prior to HPLC-ICP-MS analysis. nih.gov
Chemical Fate and Transformation: Once in the environment, phenylmercury compounds are subject to degradation. Research has shown that these compounds can be transformed both biologically and abiotically.
Biodegradation: Certain mercury-resistant bacteria have been shown to degrade phenylmercuric acetate, cleaving the mercury-carbon bond to produce elemental mercury vapor and benzene (B151609). nih.gov
Chemical Degradation: Phenylmercury compounds can degrade in the environment, with one significant concern being their potential conversion to other mercury forms, such as the highly bioaccumulative methylmercury. sgs.com
Photodegradation: Abiotic photochemical degradation is recognized as a major sink for organomercurials in sunlit surface waters. nih.govresearchgate.net Studies on methylmercury have shown that this process is a first-order reaction with respect to both the mercury compound concentration and the intensity of solar radiation. researchgate.net Theoretical calculations on phenylmercury carboxylates indicate that they have similar UV-absorption spectra, suggesting their rate of photolysis in the aqueous phase would also be similar. adhesivesmag.com This implies that sunlight plays a crucial role in the environmental breakdown of phenylmercury neodecanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
